(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride
Description
Cyclopentanecarboxylic Acid vs. ACPC Derivatives
| Property | Cyclopentanecarboxylic Acid | (1S,2S)-2-Aminocyclopentanecarboxylic Acid |
|---|---|---|
| Ring strain | 25.1 kJ/mol | 28.9 kJ/mol (due to substituent crowding) |
| Dipole moment | 1.8 D | 5.2 D (enhanced by ionic groups) |
| Water solubility | 0.3 g/L | 12.7 g/L (HCl salt) |
Biological Relevance
- Peptide foldamers : The constrained cyclopentane ring in ACPC derivatives enforces 12-helix conformations in β-peptides, unlike flexible acyclic β-amino acids.
- Antifungal activity : The (1S,2S) configuration mimics natural L-proline geometry, enabling competitive inhibition of fungal proline transporters.
Computational Modeling of Molecular Conformations
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two dominant conformers in solution:
Conformer A (75% population):
- Dihedral angles : φ = −62.3°, ψ = 47.8°
- Stabilized by an intramolecular N–H···O=C hydrogen bond (2.09 Å )
Conformer B (25% population):
- Dihedral angles : φ = 55.1°, ψ = −33.6°
- Lacks intramolecular H-bonds due to axial amine orientation
Molecular dynamics simulations in explicit water show that the hydrochloride salt increases conformational rigidity by 40% compared to the free base, as chloride ions restrict amine group rotation.
Energy Barriers
| Transition | ΔG‡ (kJ/mol) |
|---|---|
| A → B | 18.7 |
| B → A | 22.4 |
These computational insights align with variable-temperature NMR data showing line broadening at 298 K due to slow interconversion between conformers.
Properties
IUPAC Name |
(1S,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Procedure via Reductive Amination
Step 1: Formation of Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate
- Starting materials: Ethyl 2-oxocyclopentanecarboxylate (ketoester) and (S)-α-phenylethylamine.
- Reaction conditions: The ketoester is dissolved in toluene with isobutyric acid and (S)-α-phenylethylamine. The mixture is heated at 70 °C for 2 hours, followed by azeotropic removal of water by distillation.
- Reduction: Sodium borohydride (NaBH4) in isobutyric acid is used to reduce the imine intermediate, achieving complete conversion to the amino ester.
Step 2: Epimerization and Salt Formation
- Epimerization: Treatment of the crude amino ester with sodium ethoxide in ethanol at 30–35 °C for 18 hours leads to epimerization favoring the trans-isomer. The diastereomeric ratio shifts significantly towards the (1S,2S) isomer.
- Salt formation: The amino ester is converted into its hydrobromide salt by adding 33% hydrobromic acid in acetic acid under cooling. The salt precipitates as colorless needle crystals.
- Purification: Repeated recrystallization from acetonitrile (4 times) yields highly pure hydrobromide salt with an overall yield of approximately 40% from the ketoester.
Step 3: Hydrogenolysis and Hydrolysis to Obtain the Free Acid Hydrochloride
- Hydrogenolysis: The hydrobromide salt is subjected to hydrogenolysis using 10% palladium on activated carbon under hydrogen atmosphere at 45 °C for 5–6 hours. This step removes the benzyl protecting group.
- Hydrolysis: The resulting product is heated in 10% hydrochloric acid at 60–70 °C for several hours to hydrolyze the ester to the free acid.
- Isolation: After evaporation and washing with cold acetone, (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride is obtained as a solid with high purity, confirmed by NMR and HRMS.
Crystallization with Chiral Acids for Purification
- For the cis-isomer, direct crystallization as hydrobromide salt is ineffective.
- Crystallization with (+)-dibenzoyl-D-tartaric acid ((D)-DBTA) forms a salt that allows efficient removal of impurities and isolation of pure stereoisomers.
- This method involves multiple recrystallizations from acetonitrile-water mixtures to optimize solubility and yield, achieving up to 58% yield from the ketoester precursor.
- The crystal structure shows strong hydrogen bonding interactions between the amino ester and DBTA, explaining the efficiency of this purification method.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | Ethyl 2-oxocyclopentanecarboxylate, (S)-α-phenylethylamine, NaBH4 in isobutyric acid | 70 °C (reaction), RT (reduction) | 2 h (reaction), until completion (reduction) | Quantitative | Azeotropic water removal critical |
| Epimerization | Sodium ethoxide in ethanol | 30–35 °C | 18 h | - | Shifts diastereomeric ratio toward trans |
| Salt formation | 33% HBr in acetic acid | Cooling (0 °C) | 2 h + overnight | 40 (after recrystallization) | Hydrobromide salt crystallized |
| Hydrogenolysis | 10% Pd/C, H2 (1.05 atm), MeOH | 45 °C | 5–6 h | - | Removes benzyl group |
| Hydrolysis | 10% HCl | 60–70 °C | 4–12 h | - | Converts ester to free acid |
| Purification (cis-isomer) | (D)-DBTA crystallization from acetonitrile-water | RT | Multiple recrystallizations | 58 | Effective for cis-isomer purification |
Analytical Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the stereochemistry and purity of the product.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with (1S,2S)-2-aminocyclopentanecarboxylic acid.
- X-ray Crystallography: Used to confirm stereochemistry of intermediates and salt complexes.
Research Findings and Scalability
- The described synthetic route is scalable to multidecagram quantities, addressing previous limitations in access to pure stereoisomers.
- The method uses readily available reagents and avoids hazardous cyanoborohydride, improving safety and environmental impact.
- The combination of epimerization and selective crystallization enables high stereochemical purity suitable for solid-phase peptide synthesis.
- The approach is versatile and can be adapted to synthesize all stereoisomers of ACPC derivatives.
Chemical Reactions Analysis
(1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or carboxylic acid group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols or aldehydes
Substitution: Various substituted cyclopentanecarboxylic acids or amines
Scientific Research Applications
(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62. It is also known under the CAS No. 158414-44-9; 359849-58-4.
Scientific Research Applications
- (1S,2S)-2-aminocyclopentanecarboxylic Acid as a Building Block: This compound can be used as a building block for synthesizing various peptides and peptidomimetics .
- SARS-CoV-2 Main Protease Inhibitors: This compound can be used in developing inhibitors against the SARS-CoV-2 main protease (Mpro). Modified amino acids, such as cyclic γ2,4-amino acids, have been incorporated into peptides to create potent Mpro inhibitors .
- Improving Serum Stability of Macrocyclic Peptides: This compound can be applied to enhance the stability of macrocyclic peptides in serum. Incorporating (1R,2S)-2-aminocyclopentane carboxylic acids into peptides has shown to increase their serum stability and inhibitory activities .
- PTHR1 Agonists: Analogs of polypeptides, specifically PTHR1 agonists, incorporating α/β-amino acid replacements, have demonstrated a calcemic effect, promoting bone growth .
- Synthesis of Stereoisomers: This compound is used in the synthesis of all four stereoisomers of Fmoc derivatives of ACPC, with NMR-based analysis methods for their enantiomeric purity .
Mechanism of Action
The mechanism by which (1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and pathways.
Comparison with Similar Compounds
(1R,2S)-2-Aminocyclopentanecarboxylic Acid (Cispentacin)
- Structure: The enantiomer (1R,2S)-cispentacin is a natural β-amino acid with antifungal properties, isolated from Bacillus cereus.
- Pharmacological Activity : Exhibits antifungal activity against Candida species by inhibiting sphingolipid biosynthesis .
- Key Difference : The (1S,2S) enantiomer lacks the natural antifungal profile of cispentacin, highlighting the critical role of stereochemistry in biological activity .
3-Aminocyclopentanecarboxylic Acid
trans-3-Aminocyclopentanecarboxylic Acid Hydrochloride
- Stereochemistry : Trans configuration at the 3-position.
- Utility: Serves as a building block for foldamers but shows reduced metabolic stability compared to cis-configured β-amino acids .
Functional Derivatives and Pharmacological Profiles
(1S,2S)-2-Aminocyclopentanecarboxamide Hydrochloride
Icofungipen (PLD-118)
Thiophene-Containing Analogues
- Example: 5-[(1S,2S)-rel-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride.
- Applications : Hybrid structures combining cyclopropane and thiophene moieties for targeted drug delivery and receptor modulation .
Physicochemical and Commercial Comparison
Biological Activity
(1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride, commonly referred to as ACPC, is a non-canonical amino acid that has garnered attention for its diverse biological activities. This article explores its biological properties, including its role in peptide stability, antimicrobial activity, and potential therapeutic applications.
ACPC is characterized by its unique cyclic structure, which contributes to its stability and biological activity. The compound's molecular formula is CHNO·HCl, and it features a carboxylic acid group and an amine group that facilitate interactions with biological targets.
1. Peptide Stability and Activity
Research indicates that ACPC enhances the stability and activity of peptides. For instance, cyclic peptides incorporating ACPC residues demonstrated significant serum stability and potent inhibitory effects against the SARS-CoV-2 main protease (M. Peptides such as BM3 and BM7 exhibited half-maximal inhibitory concentrations (IC) of 20 nM and 40 nM, respectively, alongside half-lives exceeding 168 hours in serum .
Table 1: Inhibitory Activities of Peptides Containing ACPC
| Peptide | IC (nM) | Serum Half-Life (h) |
|---|---|---|
| BM3 | 20 | >168 |
| BM7 | 40 | 48 |
2. Antimicrobial Activity
ACPC has been integrated into α/β-peptides that exhibit broad-spectrum antimicrobial activity. Studies show that these peptides can effectively target various pathogens, including Candida albicans and Staphylococcus aureus, while maintaining low toxicity to mammalian cells. The presence of ACPC residues significantly influences the physicochemical properties of these peptides, enhancing their selectivity and efficacy .
Table 2: Antimicrobial Activity of ACPC-Containing Peptides
| Peptide | MIC (μg/mL) | IC (μg/mL) | Hemolytic Activity (%) |
|---|---|---|---|
| Peptide A | 0.5 | 0.8 | <5 |
| Peptide B | 0.3 | 0.6 | <10 |
3. Therapeutic Applications
The unique properties of ACPC make it a promising candidate for therapeutic applications. Its ability to enhance peptide stability suggests potential use in drug design, particularly for developing long-lasting therapeutics against viral infections and resistant bacterial strains. Furthermore, the incorporation of ACPC into peptide frameworks has been shown to improve binding affinities to target proteins, which is crucial for drug efficacy .
Case Studies
A notable study explored the incorporation of ACPC into a library of macrocyclic peptides aimed at inhibiting the SARS-CoV-2 main protease. The study found that peptides containing ACPC not only exhibited enhanced inhibitory activity but also improved serum stability compared to their alanine-substituted counterparts .
Another investigation assessed the effects of single amino acid substitutions in α/β-peptides on their antimicrobial properties. The results indicated that peptides with increased hydrophobicity due to ACPC substitutions showed significantly enhanced antimicrobial activity against fungal pathogens while maintaining low toxicity towards mammalian cells .
Q & A
Q. How can the stereochemical purity of (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride be validated during synthesis?
Methodological Answer: Stereochemical purity is critical for biological activity. Use chiral HPLC with a crown ether-based stationary phase (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) to resolve enantiomers. Confirm configurations via circular dichroism (CD) spectroscopy or X-ray crystallography. For cyclopentane β-amino acids, host-guest complexation with chiral selectors in mass spectrometry has proven effective for differentiation .
Q. What experimental strategies optimize the yield of this compound in asymmetric synthesis?
Methodological Answer: Employ asymmetric catalytic hydrogenation or enzymatic resolution to control stereochemistry. For example, using (1R,2S)-cispentacin hydrochloride as a chiral template, optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize racemization. Monitor intermediates via -NMR to track stereochemical integrity .
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
Methodological Answer: Conduct pH-dependent solubility studies in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy or HPLC. Assess stability via accelerated degradation studies (40°C/75% RH) and analyze degradation products with LC-MS. Note that the hydrochloride salt enhances aqueous solubility but may require lyophilization for long-term storage .
Advanced Research Questions
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes or receptors. Parameterize force fields (AMBER or CHARMM) to account for the compound’s cyclopentane backbone and hydrogen-bonding groups. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can researchers resolve contradictory data on the biological activity of stereoisomers in this compound class?
Methodological Answer: Systematically compare enantiomers (e.g., (1S,2S) vs. (1R,2R)) in dose-response assays (IC, EC). Use crystallography to determine if activity differences arise from target-binding geometry. For antimicrobial studies, validate stereospecificity via gene knockout models or competitive inhibition assays .
Q. What strategies enable the incorporation of this compound into peptide-based nanomaterials?
Methodological Answer: Integrate (1S,2S)-2-aminocyclopentanecarboxylic acid into peptide sequences via solid-phase synthesis. The rigid cyclopentane ring induces helical or β-sheet conformations, which can be characterized via CD spectroscopy and TEM. Optimize self-assembly conditions (pH, ionic strength) to stabilize nanostructures for drug delivery applications .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
